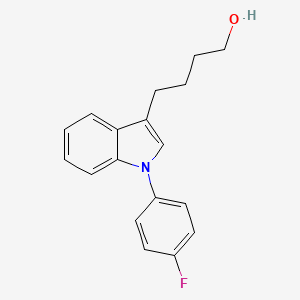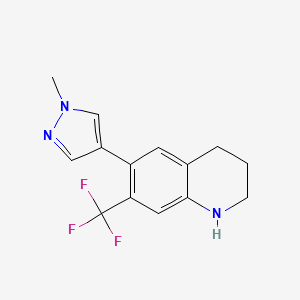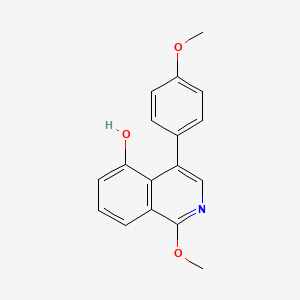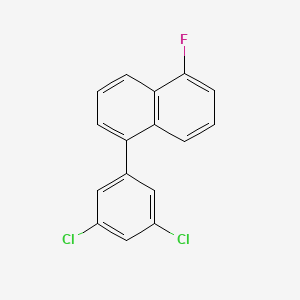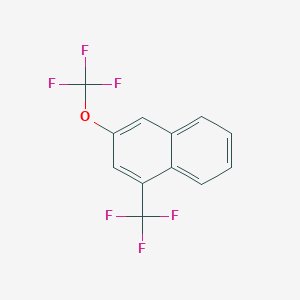
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl and nitro groups in the compound’s structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorobenzylation: The attachment of the 2-fluorobenzyl group is carried out through nucleophilic substitution reactions, often using 2-fluorobenzyl chloride and a suitable base.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the indazole ring, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Cyclization: Catalysts and specific reaction conditions to promote ring closure.
Major Products Formed
Reduction: Formation of 3-((2-Fluorobenzyl)oxy)-5-amino-1H-indazole.
Substitution: Formation of various substituted indazole derivatives.
Cyclization: Formation of polycyclic indazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 3-((2-Fluorobenzyl)oxy)propanoic acid
- 2,6-Difluoro-3-((2’-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the presence of both the fluorobenzyl and nitro groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C14H10FN3O3 |
|---|---|
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)methoxy]-5-nitro-1H-indazole |
InChI |
InChI=1S/C14H10FN3O3/c15-12-4-2-1-3-9(12)8-21-14-11-7-10(18(19)20)5-6-13(11)16-17-14/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
OPSJPVJIGXOWNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


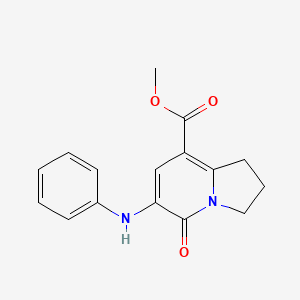
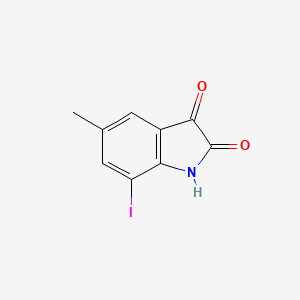
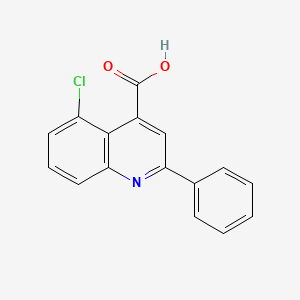



![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)

